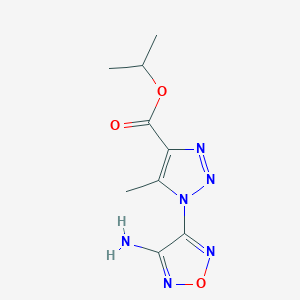![molecular formula C16H13F3N4OS B11543673 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a thieno[2,3-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Amination and Methylation: The amino and methyl groups are introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.
Coupling with Pyridine Derivative: The final step involves coupling the synthesized intermediate with a pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
3-アミノ-6-メチル-N-(5-メチルピリジン-2-イル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合してその活性を調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の生物学的状況と用途によって異なります。
類似化合物との比較
類似化合物
- 3-アミノ-6-チオフェン-2-イル-チエノ[2,3-b]ピリジン-2-カルボニトリル
- 2-(アミノメチル)ピリジン
- その他のチエノピリジン誘導体
独自性
3-アミノ-6-メチル-N-(5-メチルピリジン-2-イル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドは、官能基と構造的特徴の特定の組み合わせにより独自です。特にトリフルオロメチル基の存在は、他の類似化合物とは異なる独特の化学的および生物学的特性を付与します。
特性
分子式 |
C16H13F3N4OS |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13F3N4OS/c1-7-3-4-10(21-6-7)23-14(24)13-12(20)11-9(16(17,18)19)5-8(2)22-15(11)25-13/h3-6H,20H2,1-2H3,(H,21,23,24) |
InChIキー |
CLRCMLAYSUSULK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11543607.png)
![N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543613.png)
![[5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B11543616.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11543621.png)
![Methyl 4-({[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}amino)benzoate](/img/structure/B11543628.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)
![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
